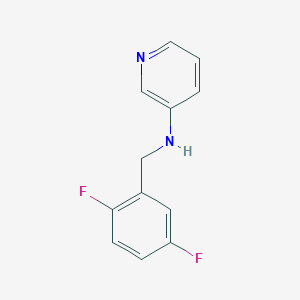

n-(2,5-Difluorobenzyl)pyridin-3-amine

描述

N-(2,5-Difluorobenzyl)pyridin-3-amine is a pyridine derivative featuring a 2,5-difluorobenzyl substituent attached to the pyridine ring at the 3-amine position. Pyridine derivatives are widely studied for their applications in medicinal chemistry, particularly due to their electronic and steric characteristics, which influence binding interactions and solubility.

属性

分子式 |

C12H10F2N2 |

|---|---|

分子量 |

220.22 g/mol |

IUPAC 名称 |

N-[(2,5-difluorophenyl)methyl]pyridin-3-amine |

InChI |

InChI=1S/C12H10F2N2/c13-10-3-4-12(14)9(6-10)7-16-11-2-1-5-15-8-11/h1-6,8,16H,7H2 |

InChI 键 |

OKQCCKMAASQZDO-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CN=C1)NCC2=C(C=CC(=C2)F)F |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of n-(2,5-Difluorobenzyl)pyridin-3-amine typically involves the reaction of 2,5-difluorobenzyl chloride with pyridin-3-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

n-(2,5-Difluorobenzyl)pyridin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted benzyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted pyridines depending on the nucleophile used.

科学研究应用

n-(2,5-Difluorobenzyl)pyridin-3-amine is utilized in several scientific research fields:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

Industry: Used in the development of agrochemicals and other industrial chemicals.

作用机制

The mechanism of action of n-(2,5-Difluorobenzyl)pyridin-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

相似化合物的比较

Comparison with Similar Compounds

Substituent Effects: Fluorination Patterns and Benzyl Groups

The 2,5-difluorobenzyl group distinguishes this compound from analogs with varying halogenation patterns. For example:

- N-(2,6-Difluorobenzyl)-N-methylamine (SC-30219): This compound shares a difluorinated benzyl group but lacks the pyridine core, instead featuring a methylamine group.

- N-(2,5-Difluorobenzyl)-N-methylamine (SC-30218) : Similar to SC-30219 but with fluorine at the 2,5-positions, this compound (MW: 161 g/mol) highlights how fluorine placement affects electronic properties. The absence of a pyridine ring may limit π-π stacking interactions critical for target binding in medicinal applications .

Core Structure: Pyridine vs. Other Heterocycles

The pyridine-3-amine core in the target compound contrasts with structurally related heterocycles:

- 5-[(2,5-Difluorobenzyl)thio]-1H-pyrazolo[4,3-b]pyridin-3-amine: This compound () replaces the pyridine with a pyrazolo[4,3-b]pyridine core and introduces a thioether linkage.

- N-(3-Phenyloxetan-3-yl)pyridin-3-amine (1a) : Synthesized via palladium-catalyzed coupling (), this compound features an oxetane ring, which can improve solubility and metabolic stability. The absence of fluorine in this analog underscores the role of fluorination in modulating lipophilicity .

Data Table: Key Structural and Commercial Comparisons

| Compound Name | Core Structure | Substituent | Molecular Weight (g/mol) | Availability | Key Features |

|---|---|---|---|---|---|

| N-(2,5-Difluorobenzyl)pyridin-3-amine | Pyridine-3-amine | 2,5-difluorobenzyl | Not reported | Not commercial | Potential for π-π interactions |

| N-(2,5-Difluorobenzyl)-N-methylamine (SC-30218) | Methylamine | 2,5-difluorobenzyl | 161 | Available (SynChem) | Simplified structure, lower MW |

| 5-[(2,5-Difluorobenzyl)thio]-1H-pyrazolo... | Pyrazolo[4,3-b]pyridine | 2,5-difluorobenzylthio | Not reported | Research-grade | Enhanced rigidity, thioether linkage |

| N-(3-Phenyloxetan-3-yl)pyridin-3-amine (1a) | Pyridine-3-amine | 3-Phenyloxetane | Not reported | Synthetic | Oxetane improves solubility |

Research Findings and Implications

- Synthetic Routes : Palladium-catalyzed coupling methods (e.g., [(cinnamyl)PdCl]₂ with BippyPhos; ) used for analogous pyridin-3-amine derivatives could be adapted for synthesizing N-(2,5-Difluorobenzyl)pyridin-3-amine. Yields for similar compounds range from 47–73%, suggesting moderate efficiency .

- Pharmacological Potential: Fluorinated benzyl groups are common in CNS-targeting drugs due to their ability to cross the blood-brain barrier. The pyridine core’s electronic properties may enhance binding to kinases or GPCRs, though direct evidence is lacking .

生物活性

n-(2,5-Difluorobenzyl)pyridin-3-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. The presence of fluorine atoms in its structure is believed to enhance its biological properties, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and structure-activity relationships (SARs).

The biological activity of n-(2,5-Difluorobenzyl)pyridin-3-amine is primarily attributed to its interaction with specific molecular targets. It may function as an inhibitor of certain enzymes or receptors, modulating various biological pathways. For instance, it has been identified as a positive allosteric modulator of α7 nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and sensory gating .

In Vitro Studies

Recent studies have evaluated the in vitro activity of n-(2,5-Difluorobenzyl)pyridin-3-amine against human α7 nAChRs. The compound was tested alongside other derivatives, with results indicating that it did not exhibit significant activity at the tested concentrations. Specifically, it was found to be inactive in the absence of direct agonists like nicotine .

Structure-Activity Relationships (SAR)

The SAR studies highlight that modifications to the 2-alkylamino group significantly influence the potency of related compounds. For example, while n-(2,5-Difluorobenzyl)pyridin-3-amine showed inactivity, other derivatives with different alkyl groups demonstrated enhanced potency .

Data Tables

The following tables summarize the findings from various studies regarding the biological activity and efficacy of n-(2,5-Difluorobenzyl)pyridin-3-amine and related compounds.

| Compound | R Group | EC50 (µM) | Max Modulation (%) |

|---|---|---|---|

| 7p | H | 2.5 | 500 |

| 7b | Me | 1.9 | 600 |

| 7d | 2,5-Difluorobenzyl | ND | IA |

| 7e | Phenethyl | ND | IA |

Note: ND = Not Determined; IA = Inactive

Case Studies

- Cognitive Function Restoration : A study explored the potential of n-(2,5-Difluorobenzyl)pyridin-3-amine as a therapeutic agent for cognitive impairments. Although it showed promise as a modulator at α7 nAChRs, further modifications were necessary to enhance its efficacy.

- Neuroprotective Effects : Related compounds have been investigated for their neuroprotective effects against neurodegenerative diseases. The findings suggest that while n-(2,5-Difluorobenzyl)pyridin-3-amine itself may not be directly beneficial, its analogs could provide insights into developing more effective treatments.

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。